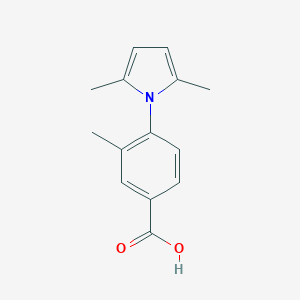
4-(2,5-ジメチル-1H-ピロール-1-イル)-3-メチル安息香酸
説明
“4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylbenzoic acid” is a chemical compound that has been studied for its potential applications in the field of medicine . It is part of a new class of antibacterial, antifungal, and antitubercular medicines .
Synthesis Analysis
The synthesis of this compound involves the reaction of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide and substituted phenyl acetic acids in distilled N,N-dimethyl formamide . The structure-activity relationship study revealed that 2,5-dimethylpyrrole was the most effective partial structure of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide on monoclonal antibody production .Molecular Structure Analysis
The molecular formula of this compound is C13H13NO2 . Its InChI code is 1S/C13H13NO2/c1-9-3-4-10(2)14(9)12-7-5-11(6-8-12)13(15)16/h3-8H,1-2H3,(H,15,16) .Chemical Reactions Analysis
The compound has been found to increase monoclonal antibody production . It suppresses cell growth and increases both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .Physical And Chemical Properties Analysis
The compound has a molecular weight of 215.25 g/mol . It is a solid at room temperature .作用機序
Target of Action
Related compounds have been shown to interact with enzymes such asdihydrofolate reductase (DHFR) and enoyl-ACP reductase . These enzymes play crucial roles in cellular processes such as DNA synthesis and fatty acid synthesis, respectively.
Mode of Action
Molecular docking studies of similar compounds have revealed binding interactions with both thedihydrofolate reductase and enoyl ACP reductase active sites . This suggests that the compound may inhibit these enzymes, thereby affecting their respective biochemical pathways.
Biochemical Pathways
The inhibition of DHFR and enoyl-ACP reductase can have significant effects on several biochemical pathways. DHFR is involved in the synthesis of tetrahydrofolate, a co-factor in the synthesis of nucleotides, which are the building blocks of DNA. Enoyl-ACP reductase is a key enzyme in the fatty acid synthesis pathway. Therefore, the inhibition of these enzymes can affect both DNA synthesis and fatty acid synthesis .
Result of Action
The compound has been found to increase monoclonal antibody production in a Chinese hamster ovary cell culture . It does this by suppressing cell growth and increasing both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . In addition, the compound also suppressed the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .
実験室実験の利点と制限
The main advantage of using 4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylbenzoic acid in lab experiments is its cost-effectiveness. It is a relatively inexpensive starting material, and can be used to synthesize a variety of different compounds. It is also relatively easy to use, and its use does not require the use of hazardous chemicals. However, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylbenzoic acid is not as versatile as some other compounds, and its use may be limited in some experiments.
将来の方向性
The future of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylbenzoic acid is promising, as its uses are likely to expand in the coming years. It is likely that it will be used in the synthesis of more complex compounds, such as peptides and other biomolecules. It may also be used in the synthesis of new pharmaceuticals and other organic compounds. Additionally, further research into the biochemical and physiological effects of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylbenzoic acid may reveal new applications for this compound.
合成法
The synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylbenzoic acid can be achieved through several different methods. The most common method is the Williamson ether synthesis, which involves the reaction of a phenol and an alkyl halide in the presence of a base. This method is simple and cost-effective, and can be used to synthesize a variety of different compounds. Other methods of synthesis include the Grignard reaction, the Wittig reaction, and the Mannich reaction.
科学的研究の応用
モノクローナル抗体産生増強
化合物 4-(2,5-ジメチル-1H-ピロール-1-イル)-3-メチル安息香酸 は、モノクローナル抗体産生の潜在的な増強剤として特定されています。 この化合物は、細胞増殖を抑制しながら、細胞特異的グルコース摂取速度と細胞内アデノシン三リン酸量を増加させることがわかっています。これらの量は、モノクローナル抗体産生において重要な因子です .
抗菌活性と酵素阻害
この化合物の誘導体のシリーズが合成され、その抗菌活性が評価されました。 これらの誘導体のいくつかは、細菌性脂肪酸合成に関与するエノイルACPレダクターゼやDHFRなどの特定の酵素を阻害する能力について試験されました .
モノクローナル抗体産生の改善のための最適化
4-(2,5-ジメチル-1H-ピロール-1-イル)-3-メチル安息香酸 を含む2,5-ジメチルピロール誘導体の構造最適化に関するさらなる研究により、モノクローナル抗体の生産と品質管理が改善される可能性があります。 これは、この化合物がバイオ医薬品分野に大きく貢献する可能性を示唆しています .
Safety and Hazards
特性
IUPAC Name |
4-(2,5-dimethylpyrrol-1-yl)-3-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-9-8-12(14(16)17)6-7-13(9)15-10(2)4-5-11(15)3/h4-8H,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLCJVLXABNRGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(C=C(C=C2)C(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90354600 | |
| Record name | 4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
340312-91-6 | |
| Record name | 340312-91-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727419 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



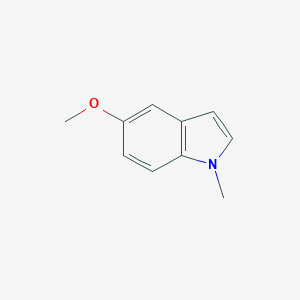
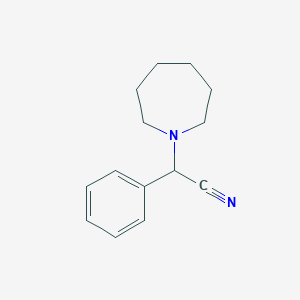



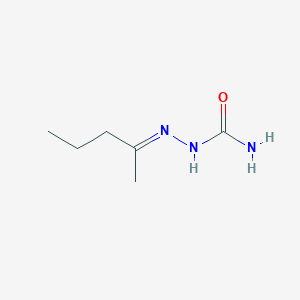


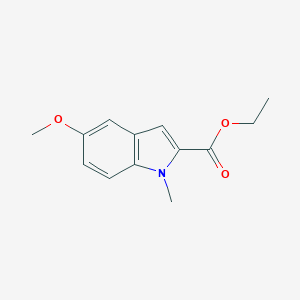

![3,4-Dibromo-7-oxabicyclo[4.1.0]heptane](/img/structure/B185687.png)
![1-Methyl-4-[(3-methyl-2-butenyl)sulfonyl]benzene](/img/structure/B185688.png)
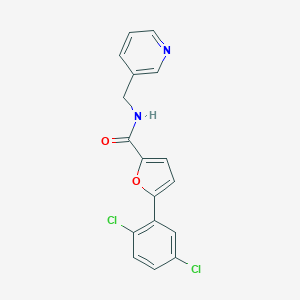
![3-[(1-Ethyl-1H-benzimidazol-2-yl)sulfanyl]propanoic acid](/img/structure/B185694.png)